molecular formula C11H17ClN2OS B6661775 4-methyl-N-[(3S)-piperidin-3-yl]thiophene-3-carboxamide;hydrochloride

4-methyl-N-[(3S)-piperidin-3-yl]thiophene-3-carboxamide;hydrochloride

Cat. No.: B6661775
M. Wt: 260.78 g/mol
InChI Key: GTOBICWCJHBSIS-FVGYRXGTSA-N
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Description

4-methyl-N-[(3S)-piperidin-3-yl]thiophene-3-carboxamide;hydrochloride is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological and pharmacological activities. The compound also contains a piperidine moiety, which is a six-membered ring with one nitrogen atom, commonly found in many pharmaceuticals due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(3S)-piperidin-3-yl]thiophene-3-carboxamide;hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the thiophene and piperidine moieties through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Reduced piperidine derivatives

    Substitution: Halogenated or nitrated thiophene derivatives

Mechanism of Action

The mechanism of action of 4-methyl-N-[(3S)-piperidin-3-yl]thiophene-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with neurotransmitter receptors, while the thiophene ring can modulate enzyme activity. The compound may exert its effects through binding to these targets, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[(3S)-piperidin-3-yl]thiophene-3-carboxamide;hydrochloride is unique due to its specific combination of a thiophene ring and a piperidine moiety. This combination imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds .

Properties

IUPAC Name

4-methyl-N-[(3S)-piperidin-3-yl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS.ClH/c1-8-6-15-7-10(8)11(14)13-9-3-2-4-12-5-9;/h6-7,9,12H,2-5H2,1H3,(H,13,14);1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOBICWCJHBSIS-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1C(=O)NC2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC=C1C(=O)N[C@H]2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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